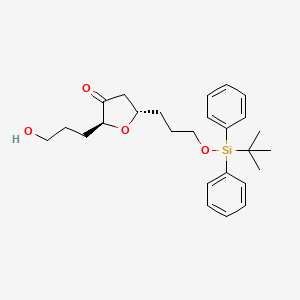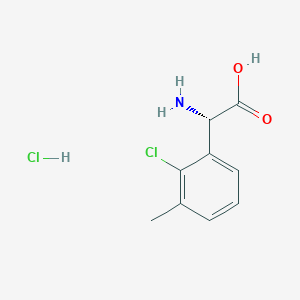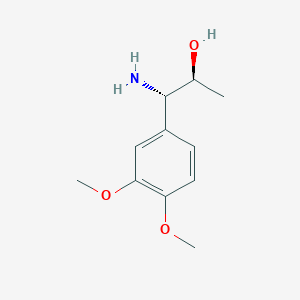![molecular formula C7H8O2S B15237405 5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15237405.png)
5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a dioxine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethoxythiophene with hexane-1,2-diol in the presence of toluene-4-sulphonic acid as a catalyst, conducted in toluene at 85°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or dioxine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
科学研究应用
5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of conductive polymers and materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用机制
The mechanism of action of 5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in electroactive applications. The hydroxymethyl groups in its derivatives enhance electro-polymerization, forming electro-active hydrophilic polymers .
相似化合物的比较
Similar Compounds
3,4-Ethylenedioxythiophene (EDOT): A widely studied compound used in the synthesis of conductive polymers.
Hydroxymethyl EDOT: A derivative of EDOT with enhanced electro-polymerization properties.
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid:
Uniqueness
5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine is unique due to its specific methyl substitution, which can influence its reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where tailored electronic properties are required.
属性
分子式 |
C7H8O2S |
|---|---|
分子量 |
156.20 g/mol |
IUPAC 名称 |
5-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C7H8O2S/c1-5-7-6(4-10-5)8-2-3-9-7/h4H,2-3H2,1H3 |
InChI 键 |
PIFHTLDQSLOKNG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CS1)OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


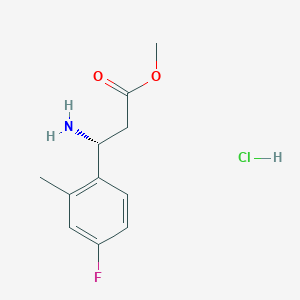
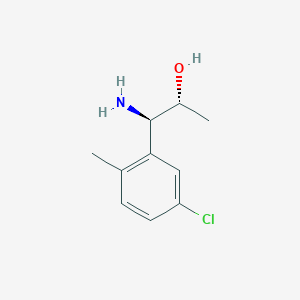
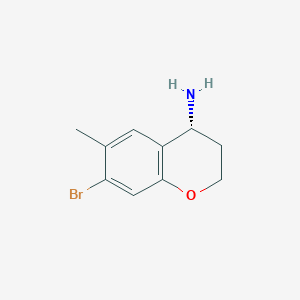

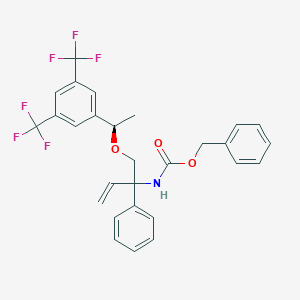
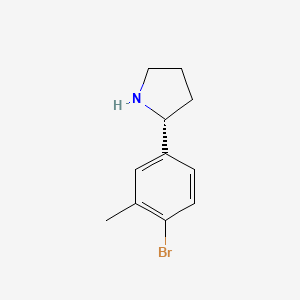
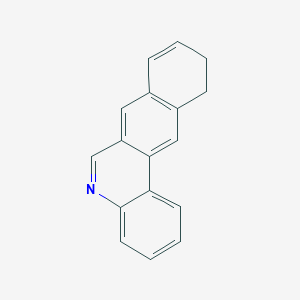
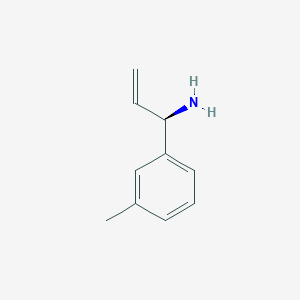
![((2R,3R,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15237387.png)
![6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hcl](/img/structure/B15237392.png)

